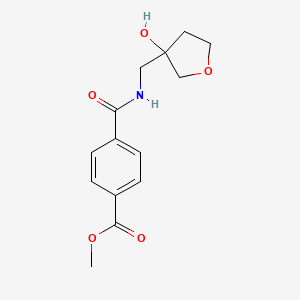

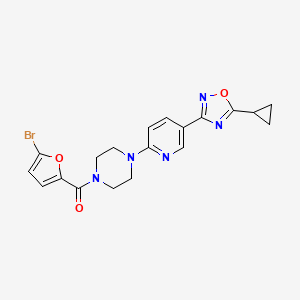

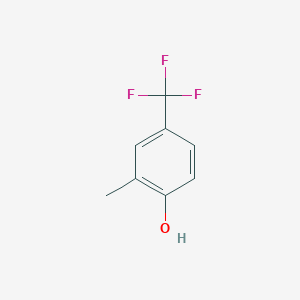

![molecular formula C21H18N4O5 B3013264 N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide CAS No. 941972-74-3](/img/structure/B3013264.png)

N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide is a chemical entity that could potentially possess biological activity due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and activities. For instance, compounds with acetamide groups and heterocyclic components, such as benzothiazin and thiazolidin rings, have been synthesized and evaluated for their biological activities, including antifungal and antimicrobial properties , as well as Src kinase inhibitory and anticancer activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with the condensation of substituted amines with maleic anhydride, followed by cyclization with o-aminothiophenol to yield benzothiazin derivatives with acetamide functionalities . Similarly, thiazolidin-based acetamides are synthesized through a series of reactions, including the formation of thiazolidin rings and subsequent functionalization . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by the presence of heterocyclic rings such as benzothiazin and thiazolidin, which are known to contribute to the biological activity of the molecules . The presence of substituents like the acetamide group can also influence the binding affinity and specificity of the compounds towards biological targets . The molecular structure analysis would involve understanding how these features impact the overall properties and potential biological activities of the compound.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by the presence of functional groups and the overall molecular framework. For instance, the acetamide group can participate in various chemical reactions, including hydrolysis, nucleophilic substitution, and condensation reactions . The heterocyclic components may also undergo electrophilic substitution or act as ligands in coordination chemistry. Understanding these reactions is crucial for the modification and optimization of the compound for desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are determined by their molecular structures. These properties include solubility, melting point, stability, and reactivity. The heterocyclic rings and substituents like the acetamide group can affect the compound's lipophilicity, which in turn influences its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion . Analyzing these properties is essential for predicting the behavior of the compound in biological systems and for its potential development as a therapeutic agent.

Scientific Research Applications

Synthesis and Antitumor Activity

- N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide derivatives have been investigated for their potential antitumor activity. A study found that certain derivatives displayed considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Anti-Inflammatory and Antioxidant Properties

- Research has shown that derivatives of this compound exhibit anti-inflammatory and antioxidant properties. Some compounds demonstrated significant anti-inflammatory activity and efficacy in various antioxidant assays (Koppireddi et al., 2013).

Antimicrobial Potential

- Some derivatives of this compound have been evaluated for their antimicrobial properties. Studies found that specific derivatives exhibited potent antimicrobial activity against various bacterial and fungal species (Incerti et al., 2017).

Applications in Photovoltaic Efficiency and Ligand-Protein Interactions

- Certain benzothiazolinone acetamide analogs, related to this compound, have been synthesized and studied for their potential in photovoltaic efficiency and ligand-protein interactions. They showed promising results in light harvesting efficiency and binding interactions with proteins (Mary et al., 2020).

properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O5/c1-13(26)22-15-3-5-16(6-4-15)23-20(27)11-25-21(28)9-7-17(24-25)14-2-8-18-19(10-14)30-12-29-18/h2-10H,11-12H2,1H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJYMAFNTLTLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

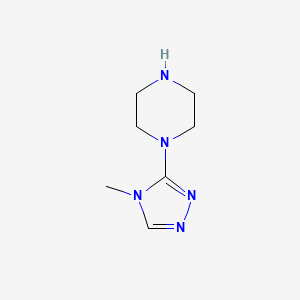

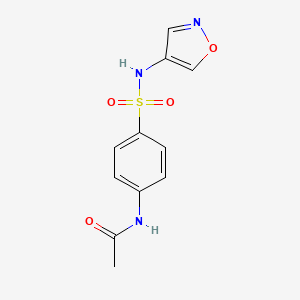

![3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3013183.png)

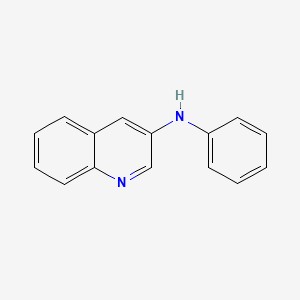

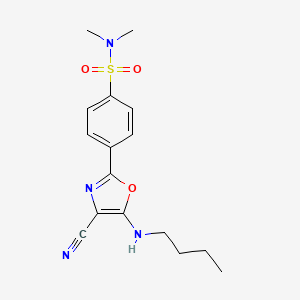

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3013199.png)

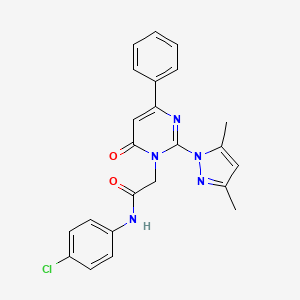

![N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide](/img/structure/B3013200.png)

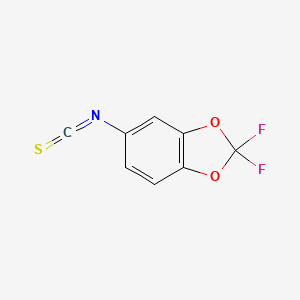

![3-[(cyanomethyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B3013203.png)